2-(4-Bromophenyl)-2-methylpropanamide
Overview
Description
2-(4-Bromophenyl)-2-methylpropanamide is a chemical compound that is structurally related to various research compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into similar brominated amides and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated amides, such as the ones described in the papers, typically involves the reaction of appropriate bromoalkanoyl derivatives with other chemical entities. For instance, the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been investigated, leading to various products depending on the substitution pattern on the nitrogen atom . Additionally, base-promoted reactions with 2-bromo-2-methylpropanamides have been shown to afford oxazolidinones and spiro-oxazolidinones . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide.
Molecular Structure Analysis
The molecular structure of brominated amides is often characterized using X-ray diffraction techniques, which provide detailed information about the crystal packing and intermolecular interactions . For example, antipyrine derivatives with bromo substituents have been shown to crystallize in the monoclinic P21/c space group, with molecular sheets primarily formed by hydrogen bonds . Similarly, the molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which could be applied to 2-(4-Bromophenyl)-2-methylpropanamide to predict its structure and properties .
Chemical Reactions Analysis
The chemical reactivity of brominated amides can be complex, with various pathways possible depending on the reaction conditions and the structure of the starting materials. For example, photocyclization of N-(2-bromoalkanoyl) derivatives can lead to dehydrobromination, cyclization, and bromo-migration products . The base-promoted reactions of β-enaminones with 2-bromo-2-methylpropanamides result in the formation of oxazolidinones and spiro-oxazolidinones . These reactions highlight the potential for 2-(4-Bromophenyl)-2-methylpropanamide to undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated amides can be deduced from spectroscopic data, X-ray diffraction analysis, and computational studies. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, have been calculated for related compounds . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule . Additionally, the antimicrobial activity of similar compounds has been evaluated, although they exhibited low activity against various strains of bacteria and fungi . These studies provide a foundation for understanding the properties of 2-(4-Bromophenyl)-2-methylpropanamide.
Scientific Research Applications
Photochemical Reactions
A study by Nishio et al. (2005) investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. The research found that irradiation of these compounds leads to dehydrobromination, cyclization, and bromo-migration, producing various products that might have implications in synthetic chemistry and material science Nishio et al., 2005.
Structural and Theoretical Studies
Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on an anticonvulsant enaminone, revealing insights into its structure and energetically preferred conformation. Such studies are crucial for understanding the bioactive conformation of potential therapeutic agents Edafiogho et al., 2003.
Vibrational Spectroscopy
Viana et al. (2017) performed an experimental and quantum chemical investigation on a compound analogous to paracetamol, focusing on electronic properties and vibrational mode couplings. This research contributes to our understanding of molecular interactions and stability Viana et al., 2017.
Inhibition of Pyruvate Dehydrogenase Kinase
A study by Bebernitz et al. (2000) described the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase. This research provides a foundation for developing new therapeutic agents targeting metabolic pathways Bebernitz et al., 2000.
Antimicrobial Activity
The synthesis and antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides were explored by Grishchuk et al. (2013), highlighting the potential use of these compounds in developing new antimicrobial agents. However, the study found that the introduction of pharmacophore groups into the aromatic ring did not significantly increase the antibacterial and antifungal activity of these compounds Grishchuk et al., 2013.
Safety And Hazards
The specific safety and hazards associated with 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have been analyzed for their safety and hazards15161718.
Future Directions
The future directions for research on 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have shown potential biological activity, including anti-inflammatory, anti-cancer, and anti-tuberculosis effects192021.
Please note that the information provided is based on the available literature and may not be fully applicable to 2-(4-Bromophenyl)-2-methylpropanamide. Further research is needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVTOOFPHQBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590597 | |
Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropanamide | |
CAS RN |
850144-81-9 | |
Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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